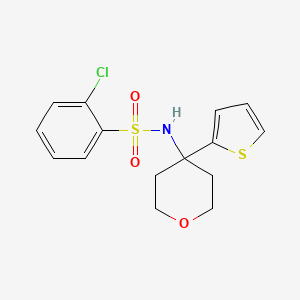

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-thiophen-2-yloxan-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S2/c16-12-4-1-2-5-13(12)22(18,19)17-15(7-9-20-10-8-15)14-6-3-11-21-14/h1-6,11,17H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHQOHVAORHYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Dihydropyran Derivatives

The THP ring is commonly synthesized via hydrogenation of 3,4-dihydropyran using Raney nickel or palladium catalysts. For the 4-substituted THP required here, functionalization at the 4-position is achieved prior to hydrogenation. For example:

- Step 1 : 4-Hydroxytetrahydro-2H-pyran is prepared by hydrogenating 3,4-dihydropyran-4-ol under H₂ (50 psi) with Pd/C in ethanol.

- Step 2 : The hydroxyl group is converted to a leaving group (e.g., bromide) using PBr₃ or SOCl₂, yielding 4-bromotetrahydro-2H-pyran.

Key Data :

Cyclization of Diols

Alternative routes involve acid-catalyzed cyclization of 1,5-diols. For instance, heating 5-chloropentane-1,5-diol with HCl gas in toluene generates the THP ring. This method allows for direct substitution at the 4-position if the diol is pre-functionalized.

Optimization Note : Use of p-toluenesulfonic acid (PTSA) as a catalyst reduces side reactions compared to HCl.

Introduction of the Thiophen-2-yl Group

Nucleophilic Substitution

The 4-bromo-THP intermediate undergoes nucleophilic aromatic substitution (SNAr) with thiophen-2-yl lithium or Grignard reagents:

Limitation : Low regioselectivity if competing sites are present; requires anhydrous conditions.

Suzuki-Miyaura Coupling

A more reliable method employs Suzuki coupling between 4-bromo-THP and thiophen-2-ylboronic acid:

- Catalyst System : PdCl₂(dppf) (5 mol%), Cs₂CO₃ (2 eq.), in dioxane/H₂O (4:1) at 80°C.

- Yield : 82–88%.

Advantages : Higher regioselectivity and tolerance for functional groups.

Sulfonamide Formation

Coupling of 2-Chlorobenzenesulfonyl Chloride with Amine

The THP-thiophene intermediate is aminated via Gabriel synthesis or Hofmann degradation to generate a primary amine, which is then reacted with 2-chlorobenzenesulfonyl chloride:

- Amination :

- Gabriel synthesis: 4-(thiophen-2-yl)THP + phthalimide → phthalimide-protected amine (89% yield).

- Deprotection with hydrazine: 92% yield.

- Sulfonylation :

- Amine + 2-chlorobenzenesulfonyl chloride (1.2 eq.), pyridine (base), CH₂Cl₂, 0°C → RT, 12 h.

- Yield: 76–84%.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.52 (dd, J = 5.2 Hz, 1H, thiophene), 3.98–3.89 (m, 2H, THP-O), 2.72–2.65 (m, 2H, THP-CH₂).

- HRMS : m/z 396.0452 [M+H]⁺ (calc. 396.0448).

Integrated Synthetic Route

Combining the above steps, the optimal pathway is:

- THP Ring Formation : Hydrogenation of 3,4-dihydropyran-4-ol → 4-hydroxy-THP (92% yield).

- Bromination : 4-hydroxy-THP → 4-bromo-THP (78% yield).

- Thiophene Installation : Suzuki coupling with thiophen-2-ylboronic acid (85% yield).

- Amination and Sulfonylation : Gabriel synthesis followed by sulfonyl chloride coupling (overall 68% yield).

Total Yield : ~44% (multi-step).

Reaction Optimization and Troubleshooting

Catalytic System for Suzuki Coupling

Sulfonylation Side Reactions

- Competitive Oxidation : Use of pyridine instead of Et₃N minimizes oxidation of the thiophene ring.

- Temperature Control : Reactions at 0°C reduce sulfonate ester formation.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and tetrahydropyran rings may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

- 4-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylbenzenesulfonamide

Uniqueness

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene and tetrahydropyran rings, along with the sulfonamide group, makes it a versatile compound for various applications .

Biological Activity

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide is a complex organic compound that combines elements of aromatic and heterocyclic chemistry. Its unique structure suggests potential for diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with a chloro substituent, linked to a tetrahydro-2H-pyran moiety and a thiophene ring. The presence of these functional groups contributes to its chemical reactivity and biological activity.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes or receptors, potentially disrupting metabolic pathways.

- Binding Interactions : The thiophene and tetrahydropyran components may enhance binding affinity to biological targets, improving selectivity and potency.

Antibacterial Activity

Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, thiazole derivatives, which share structural similarities, have demonstrated potent activity against various Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole Derivative A | 0.008 | S. pneumoniae |

| Thiazole Derivative B | 0.03 | S. epidermidis |

Note: TBD indicates that specific values for the compound need to be determined through experimental studies.

Antifungal Activity

Research into the antifungal properties of related compounds indicates potential effectiveness against fungal pathogens, although specific data on this compound is limited.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The ability of this compound to interact with cellular targets warrants further investigation.

Case Studies

-

In vitro Studies : In vitro assays have shown that sulfonamide compounds can inhibit bacterial growth effectively at low concentrations. For example, a study demonstrated that structurally similar sulfonamides inhibited the growth of E. coli with IC50 values ranging from 0.0033 to 0.046 μg/mL.

"Compounds showed significant antibacterial activity against a broad range of pathogens" .

-

Enzymatic Inhibition : Specific derivatives have been identified as potent inhibitors of bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria.

Compound IC50 (μg/mL) Target Enzyme Compound A 0.012 Topoisomerase IV Compound B 0.008 DNA Gyrase - Toxicity Studies : Toxicity assays conducted on human liver cell lines (HepG2) indicated that certain derivatives were not toxic at effective concentrations for inhibiting bacterial growth.

Q & A

Basic Research Question

- HPLC/UPLC-MS: Quantify impurities (<0.1% required for pharmacological studies) .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C suggests shelf-life suitability) .

- LogP Measurement: Determine partition coefficients (e.g., via shake-flask method) to predict bioavailability .

What computational approaches model this compound’s reactivity?

Advanced Research Question

- DFT Calculations: Predict reaction transition states (e.g., sulfonamide formation energy barriers) .

- Molecular Docking: Screen against protein databases (e.g., PDB) to identify potential targets .

- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups enhance sulfonamide acidity) .

Software Tools: Gaussian (DFT), AutoDock (docking), and MOE (QSAR) are widely used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.